molecular formula C10H8ClN3 B1399422 6-(3-Chlorophenyl)pyrimidin-4-amine CAS No. 1192814-53-1

6-(3-Chlorophenyl)pyrimidin-4-amine

Cat. No. B1399422
CAS RN: 1192814-53-1
M. Wt: 205.64 g/mol
InChI Key: ZYQBVXRVGUVSCW-UHFFFAOYSA-N
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Description

“6-(3-Chlorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7Cl2N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives has been studied extensively. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pyrimidin-4-amine” was confirmed by 1H NMR, 13C NMR, and HRMS . The structure of pyrimidin-4-amine derivatives can be analyzed using these spectroscopic techniques.

Scientific Research Applications

Anti-inflammatory Applications

6-(3-Chlorophenyl)pyrimidin-4-amine: has been studied for its potential anti-inflammatory properties. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that this compound could be developed into a novel anti-inflammatory agent with specific target interactions.

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives, including 6-(3-Chlorophenyl)pyrimidin-4-amine , is an area of growing interest. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Their ability to interact with clinically used antibiotics like ampicillin and kanamycin opens up possibilities for their use in preventing and treating bacterial infections, especially in immunocompromised patients such as those undergoing cancer therapy .

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer activity, primarily through the inhibition of eukaryotic protein kinases. The structural similarity of 6-(3-Chlorophenyl)pyrimidin-4-amine to these compounds suggests its potential use as an anticancer agent. Its ability to inhibit protein kinases could be leveraged to develop new treatments targeting specific cancer pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the pharmacological potential of chemical compounds. 6-(3-Chlorophenyl)pyrimidin-4-amine serves as a key molecule in SAR studies to identify which structural components are critical for biological activity. These studies help in designing more potent and selective agents by modifying the pyrimidine core .

Antitubercular Agents

The structural features of 6-(3-Chlorophenyl)pyrimidin-4-amine make it a candidate for antitubercular drug development. Compounds with similar structures have shown the ability to penetrate bacterial cells and exhibit binding interactions with targets crucial for the survival of tuberculosis-causing bacteria .

properties

IUPAC Name

6-(3-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBVXRVGUVSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), 3-chlorophenylboronic acid (0.489 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/wate (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (30-70% ethyl acetate in hexanes) to afford: 6-(3-chlorophenyl)pyrimidin-4-amine (0.47 g, 2.286 mmol, 91% yield) as a yellow solid. LCMS R.T.=1.45; [M+2H]+=208.05.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
DME EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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